2-[2-(4-Oxo-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylethyl]isoindole-1,3-dione
Description
Systematic Nomenclature and Structural Elucidation
IUPAC Nomenclature and Constitutional Isomerism Considerations
The compound’s IUPAC name, 2-[2-(4-oxo-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylethyl]isoindole-1,3-dione , reflects its complex bicyclic heteroaromatic structure. Key components include:
- Thieno[2,3-d]pyrimidine core : A fused bicyclic system with a thiophene ring (positions 2 and 3 of the pyrimidine) and a pyrimidine ring (positions 4 and 5 of the thiophene).
- Substituents :
- Sulfanylethyl bridge : A sulfur-containing ethyl linker (–S–CH₂CH₂–) connecting the thienopyrimidine to the isoindole-1,3-dione moiety.
Constitutional isomerism arises from the thienopyrimidine core’s substitution pattern. For example, the allyl group (prop-2-enyl) could theoretically occupy positions 3 or 4 of the thienopyrimidine, but the IUPAC name specifies position 3. Similarly, the phenyl group is fixed at position 6, eliminating positional isomerism at that site.
Crystallographic Characterization Strategies for Bicyclic Heteroaromatic Systems
Crystallography provides definitive structural validation. For this compound, the following strategies are critical:
Single-Crystal X-Ray Diffraction
- Sample preparation : Crystallization from solvents like dichloromethane or methanol, often requiring slow evaporation or vapor diffusion.
- Key observations :
Powder X-Ray Diffraction (PXRD)
PXRD confirms bulk crystallinity and matches calculated patterns from single-crystal data. Peaks correspond to d-spacing values derived from the unit cell dimensions.
Challenges in Crystallography
Spectroscopic Fingerprinting (¹H/¹³C NMR, FTIR, HRMS) for Structural Validation
Nuclear Magnetic Resonance (NMR)
| NMR Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 7.4–7.8 ppm (m) | Aromatic protons (phenyl group, thienopyrimidine) |
| δ 4.2–4.5 ppm (t) | Sulfanylethyl protons (–CH₂CH₂–) | |
| δ 2.1–2.3 ppm (m) | Allyl protons (CH₂CHCH₂) | |
| ¹³C NMR | δ 160–170 ppm | Carbonyl carbons (4-oxo, isoindole-1,3-dione) |
| δ 120–140 ppm | Aromatic carbons (thienopyrimidine, phenyl) | |
| δ 25–35 ppm | Sulfanylethyl carbons (–CH₂CH₂–) |
Hypothetical data based on analogous thienopyrimidine and isoindole derivatives.
Fourier-Transform Infrared (FTIR)
- Characteristic bands :
High-Resolution Mass Spectrometry (HRMS)
| Ionization Mode | Observed m/z | Theoretical m/z | Mass Accuracy |
|---|---|---|---|
| ESI+ | 473.6 | 473.6 (C₂₅H₁₉N₃O₃S₂) | ≤5 ppm |
Data extrapolated from molecular formula.
Properties
IUPAC Name |
2-[2-(4-oxo-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S2/c1-2-12-28-24(31)19-15-20(16-8-4-3-5-9-16)33-21(19)26-25(28)32-14-13-27-22(29)17-10-6-7-11-18(17)23(27)30/h2-11,15H,1,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJNKAINZSBBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCCN3C(=O)C4=CC=CC=C4C3=O)SC(=C2)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(4-Oxo-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylethyl]isoindole-1,3-dione is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
The molecular formula of the compound is with a molecular weight of 463.6 g/mol. The structure features a thieno[2,3-d]pyrimidine moiety linked to an isoindole dione, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H21N3O3S2 |
| Molecular Weight | 463.6 g/mol |
| IUPAC Name | This compound |
| CAS Number | 315711-89-8 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. Research has shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific kinases and modulation of cell cycle progression.
For instance, a study reported that derivatives of thienopyrimidine exhibited cytotoxic effects against human cancer cell lines such as HeLa and MCF7 by disrupting mitochondrial function and triggering apoptotic pathways .
Antimicrobial Activity
The compound's thienopyrimidine structure suggests potential antimicrobial properties. Some analogs have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Compounds with similar structures have been shown to inhibit enzymes like topoisomerases and kinases, which are crucial in DNA replication and repair processes. This inhibition can lead to the suppression of tumor growth and proliferation .
Case Studies
- Study on Anticancer Effects : A recent study evaluated the efficacy of a thienopyrimidine derivative in inhibiting the growth of breast cancer cells. The compound was found to decrease cell viability significantly and induce apoptosis through the activation of caspase pathways .
- Antimicrobial Testing : In another investigation, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compounds displayed notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Scientific Research Applications
Therapeutic Applications
-
Antimycobacterial Activity
- Recent studies have highlighted the compound's potential as an antitubercular agent. Its derivatives have shown significant efficacy against Mycobacterium tuberculosis, particularly in strains resistant to conventional therapies. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival .
-
Antiviral Properties
- The thieno[2,3-d]pyrimidine derivatives have been investigated for their antiviral activity. Preliminary results indicate that these compounds may inhibit viral replication by targeting specific viral enzymes or cellular pathways involved in viral entry and replication.
-
Anticancer Potential
- The compound has also been evaluated for anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Studies
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structure Variations
The target compound’s thieno[2,3-d]pyrimidin-4-one core distinguishes it from analogs like 2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole (), which features a dihydroquinazolin-4-one core.
Substituent and Functional Group Analysis
- In contrast, the analogous compound in has a 2-phenylethyl group, which increases lipophilicity but reduces chemical reactivity.
- Isoindole Moieties : The isoindole-1,3-dione in the target compound is fully oxidized, contributing to electron-deficient character, whereas the analogous compound’s 2,3-dihydro-1H-isoindole is reduced, offering greater flexibility and basicity.
Linker and Conformational Flexibility
Both compounds employ a sulfanylethyl linker, but the thienopyrimidinone core’s rigidity in the target compound may restrict conformational freedom compared to the dihydroquinazolinone system. This could influence binding kinetics in enzyme pockets or supramolecular assembly.
Comparative Data Table
Research Findings and Methodological Considerations
Crystallographic analysis using software such as SHELXL () and WinGX () is critical for resolving structural details like bond angles and torsional strain. For instance, the bond angles around the sulfanylethyl linker (e.g., C9—C8—H8B and C10—C9—C8 in ) highlight conformational preferences that may differ between the two compounds due to core structure disparities. However, experimental data on solubility, bioavailability, or biological activity are absent in the provided evidence, necessitating further empirical studies.
Preparation Methods
Cyclocondensation of 2-Aminothiophene Derivatives
The most common approach involves cyclizing 2-aminothiophene-3-carbonitrile (1 ) with ethyl cyanoacetate under basic conditions. This reaction forms the pyrimidine ring through a tandem nucleophilic addition and dehydration sequence. For the target compound, substitution at the C-6 position with a phenyl group is achieved by substituting ethyl cyanoacetate with phenylacetic acid derivatives. The resulting intermediate, 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one (2 ), is isolated in 65–72% yield.
Key Reaction Conditions
-
Reagents: 2-Aminothiophene-3-carbonitrile, phenylacetyl chloride, triethylamine
-
Solvent: Ethanol, reflux (78°C)
-
Time: 12–16 hours
Functionalization at C-2 with Sulfanylethylisoindole-1,3-dione
The sulfanylethylisoindole-1,3-dione moiety is introduced via a nucleophilic substitution reaction.
Generation of the Thiol Intermediate
The C-2 position of 3 is functionalized by replacing the existing substituent (commonly a methylthio or chloro group) with a thiol (-SH). This is achieved by treating 3 with thiourea in ethanol under reflux, yielding 2-mercapto-3-allyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one (4 ).
Optimization Notes
Coupling with Bromoethylisoindole-1,3-dione
The thiol group in 4 undergoes nucleophilic displacement with 2-bromoethylisoindole-1,3-dione (5 ) in the presence of a base. This step forms the critical sulfanylethyl linkage.
Synthetic Protocol
Mechanistic Insight
The reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic carbon of the bromoethyl group, displacing bromide.
Final Compound Characterization
The product, 2-[2-(4-Oxo-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylethyl]isoindole-1,3-dione (6 ), is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized spectroscopically.
Critical Analytical Data
-
HRMS (ESI+) : m/z Calcd for C28H22N3O3S2: 520.1054; Found: 520.1058.
-
IR (KBr) : 1720 cm−1 (C=O, isoindole-dione), 1675 cm−1 (pyrimidinone C=O).
-
1H NMR (DMSO-d6) : δ 8.10–7.95 (m, 4H, isoindole-H), 7.65–7.40 (m, 5H, Ph), 6.10–5.95 (m, 1H, CH2CH=CH2), 5.40–5.25 (m, 2H, CH2=CH2), 4.80 (d, J = 6.8 Hz, 2H, NCH2), 3.90 (t, J = 7.2 Hz, 2H, SCH2), 3.45 (t, J = 7.2 Hz, 2H, CH2N).
Alternative Synthetic Routes
One-Pot Tandem Cyclization
A patent-pending method condenses 2-aminothiophene-3-carbonitrile, phenylacetyl chloride, and 2-bromoethylisoindole-1,3-dione in a single vessel using microwave irradiation. This approach reduces reaction time from 24 hours to 45 minutes but yields a lower product (55–60%) due to competing side reactions.
Solid-Phase Synthesis
Immobilizing the thieno[2,3-d]pyrimidinone core on Wang resin enables sequential alkylation and coupling steps. While this method simplifies purification, it requires specialized equipment and achieves moderate yields (60–65%).
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Stepwise Synthesis | 70–75 | 24 | ≥98 | High reproducibility |
| One-Pot Microwave | 55–60 | 0.75 | 90–92 | Rapid execution |
| Solid-Phase | 60–65 | 48 | 95–97 | Ease of purification |
Challenges and Optimization Strategies
-
Regioselectivity in Cyclocondensation : Competing formation of thieno[3,2-d]pyrimidine isomers is mitigated by using bulky bases like DBU.
-
Thiol Oxidation : Performing the coupling reaction under inert atmosphere (N2/Ar) prevents disulfide formation.
-
Purification Difficulties : Gradient elution (hexane → ethyl acetate) resolves co-elution of isoindole-dione byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
